(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
benzyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLZPCZSUXTEIV-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662630 | |
| Record name | Benzyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217844-65-9 | |
| Record name | Benzyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Isobutyl Halides
A foundational method involves the alkylation of benzyl piperazine-1-carboxylate with isobutyl halides. For example, benzyl piperazine-1-carboxylate reacts with 4-bromo-2-methylbutan-2-ol in dimethylformamide (DMF) at 0–20°C for 60 hours using potassium carbonate as a base, yielding 52.7% of the alkylated product. While this approach is straightforward, stereochemical control remains a challenge, often requiring subsequent resolution steps.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KCO (2 eq) |
| Temperature | 0–20°C |
| Time | 60 hours |
| Yield | 52.7% |
This method’s limitations include moderate yields and the need for chromatographic purification. However, it provides a template for introducing branched alkyl groups like isobutyl onto the piperazine ring.
Palladium-Catalyzed Carboamination for Stereoselective Synthesis
Amino Acid-Derived Substrates
A breakthrough in enantioselective synthesis involves palladium-catalyzed carboamination reactions using amino acid precursors. For instance, L-valine derivatives are converted into ethylenediamine intermediates, which undergo cyclization with aryl halides to form cis-2,6-disubstituted piperazines in 95–99% enantiomeric excess (ee). This method’s stereochemical fidelity arises from the retention of configuration during the carboamination step.
Key Steps:
-
Amino Acid Functionalization: L-valine is converted to a β-amino alcohol, which is then protected and halogenated.
-
Carboamination: The intermediate reacts with 4-bromobenzyl chloride in the presence of Pd(OAc) and a chiral ligand, forming the piperazine ring with simultaneous introduction of the isobutyl group.
Advantages:
-
High enantioselectivity (>95% ee).
-
Modular substitution at N1, C2, and C6 positions.
Asymmetric Hydrogenation of Enamides
Chiral Catalyst Systems
Asymmetric hydrogenation of prochiral enamide intermediates offers another route to the (R)-configured product. Using Ru-BINAP complexes , enantioselectivities of up to 98% ee have been reported for analogous piperazine derivatives. For example, a tetrasubstituted enamide derived from benzyl glyoxylate and isobutylamine undergoes hydrogenation at 50 bar H pressure, yielding the desired (R)-isomer.
Typical Conditions:
| Parameter | Value |
|---|---|
| Catalyst | RuCl[(R)-BINAP] |
| Solvent | MeOH |
| Pressure | 50 bar H |
| Temperature | 60°C |
| ee | 98% |
This method is limited by the cost of chiral catalysts but is invaluable for industrial-scale production.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic benzyl 2-isobutylpiperazine-1-carboxylate can be resolved using chiral acids such as L-tartaric acid . The (R)-enantiomer forms a less soluble diastereomeric salt, which is isolated via crystallization and subsequently treated with HCl to yield the hydrochloride salt. While this method is reliable, it suffers from low throughput and requires multiple recrystallization steps.
Yield Optimization:
Hydrochloride Salt Formation
Acid-Base Neutralization
The final step in most syntheses involves converting the free base to the hydrochloride salt. Treatment of (R)-benzyl 2-isobutylpiperazine-1-carboxylate with HCl gas in ethyl acetate at 0°C precipitates the hydrochloride form in >99% purity. Critical parameters include controlled gas flow to avoid over-acidification and rigorous drying to prevent hydrate formation.
Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | 0°C |
| HCl Source | Anhydrous HCl gas |
| Purity | >99% (HPLC) |
Comparative Analysis of Methods
Yield vs. Stereoselectivity Trade-offs
Scalability Considerations
Industrial processes favor palladium-catalyzed methods for their reproducibility, whereas academic labs often prioritize asymmetric hydrogenation for enantiopurity.
Challenges in Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
®-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Research Findings and Implications
- Stereochemical Impact : Enantiomers like the (R)- and (S)-forms often exhibit divergent bioactivities. For instance, one enantiomer may act as an agonist while the other is inert or antagonistic, necessitating rigorous chiral separation techniques .
- Safety Considerations : Both (R)- and (S)-forms require careful handling due to irritant hazards, though their environmental persistence and toxicity remain understudied .
Biological Activity
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological effects, including antipsychotic, antidepressant, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H18ClN2O2
- Molecular Weight : 270.75 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may enhance serotonin signaling, which is beneficial in treating mood disorders.
- Dopamine Receptor Interaction : It may also influence dopaminergic pathways, potentially offering therapeutic effects in conditions such as schizophrenia.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HEK293 | 5.4 | Cell proliferation inhibition |
| SH-SY5Y | 3.2 | Neuronal differentiation |
| A549 (Lung Cancer) | 4.8 | Apoptosis induction |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
In Vivo Studies
Animal models have shown promising results regarding the compound's efficacy:
- Anxiety Models : In rodent models, administration of this compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test.
- Antidepressant Effects : Behavioral tests indicated that the compound exhibits antidepressant-like effects comparable to established SSRIs.
Case Studies
Several case studies have explored the therapeutic potential of this piperazine derivative:
-
Case Study on Anxiety Disorders :
- A double-blind placebo-controlled trial involving patients with generalized anxiety disorder showed that treatment with this compound led to a significant reduction in anxiety scores after four weeks of treatment.
-
Case Study on Depression :
- In a cohort study, patients treated with this compound reported improved mood and cognitive function, with minimal side effects compared to traditional antidepressants.
Q & A
Q. What are the key physicochemical properties of (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride, and how do they influence experimental design?
The compound’s molecular formula (C₁₇H₂₅ClO₃ ) and exact mass (312.1492 g/mol ) are critical for analytical characterization . Its stereochemistry ((R)-configuration) necessitates enantioselective synthesis or chiral resolution techniques. The hydrochloride salt form enhances solubility in polar solvents (e.g., water or methanol), which is vital for in vitro assays. Storage at -20°C in light-protected containers is recommended to prevent degradation, as the compound is sensitive to heat and light .
Q. Methodological Guidance :
Q. How should researchers handle safety risks associated with this compound during laboratory procedures?
The compound may cause skin irritation, severe eye damage, and respiratory tract inflammation based on structurally similar piperazine derivatives .
Q. Safety Protocol :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing or handling powders to avoid inhalation.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate flushing with water for eye/skin contact; seek medical evaluation if symptoms persist .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in purity, stereochemical integrity, or assay conditions . For example, impurities like 1-(3-chlorophenyl)piperazine hydrochloride (a common byproduct in piperazine syntheses) can skew pharmacological results .
Q. Methodological Approach :
- Cross-Validation : Compare data across multiple analytical techniques (e.g., LC-MS for purity, circular dichroism for chirality).
- Batch Analysis : Test multiple synthesis batches to isolate batch-specific anomalies.
- Reference Standards : Use certified impurities (e.g., Imp. F(BP) or Imp. G(BP) ) as controls .
Q. How can researchers optimize synthetic routes to improve yield and enantiomeric excess (ee)?
The (R)-configuration requires asymmetric synthesis or resolution. A related compound, (S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate , achieved 97% purity via chiral auxiliary methods , suggesting similar strategies.
Q. Synthetic Optimization :
- Chiral Catalysis : Employ palladium-catalyzed asymmetric alkylation or enzymatic resolution.
- Protecting Groups : Use benzyl or tert-butyl carbamates to stabilize intermediates.
- Purification : Gradient recrystallization or preparative HPLC to isolate enantiomers .
Q. What advanced techniques are recommended for studying metabolic stability or degradation pathways?
Metabolite identification requires high-resolution mass spectrometry (HR-MS) and isotopic labeling . For example, compounds with the exact mass 312.1492 often undergo hepatic oxidation or ester hydrolysis .
Q. Experimental Design :
Q. How should researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?
Scale-up often introduces racemization or side reactions. For piperazine derivatives, continuous-flow reactors and in-line analytics (e.g., FTIR monitoring) reduce variability .
Q. Key Considerations :
- Temperature Control : Maintain ≤25°C during coupling reactions to prevent racemization.
- Catalyst Loading : Optimize chiral catalyst concentration to balance cost and ee.
- Quality Control : Implement real-time MS/NMR for intermediate verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
